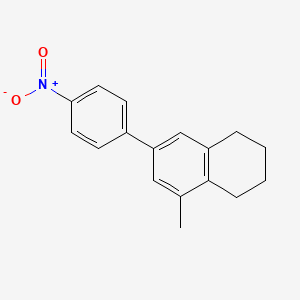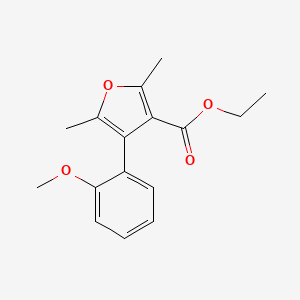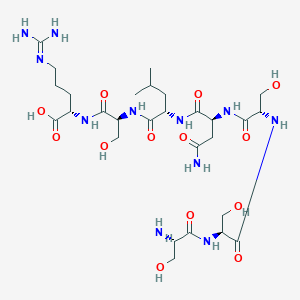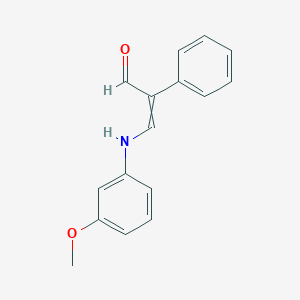![molecular formula C14H17NO3 B14190116 3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one CAS No. 920312-89-6](/img/structure/B14190116.png)
3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one is a chemical compound with the molecular formula C14H17NO3 It is known for its unique structure, which includes an oxolan-2-one ring and an ethoxyanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one typically involves the reaction of 2-ethoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxyanilino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The ethoxyanilino group can interact with enzymes and receptors, modulating their activity. The oxolan-2-one ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(2-Phenoxyanilino)ethylidene]oxolan-2-one
- 3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one
Uniqueness
3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one is unique due to its specific ethoxyanilino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
920312-89-6 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-[1-(2-ethoxyanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-3-17-13-7-5-4-6-12(13)15-10(2)11-8-9-18-14(11)16/h4-7,15H,3,8-9H2,1-2H3 |
Clave InChI |
ZYPFNNOLMOPFSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1NC(=C2CCOC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)


![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
